1-Ethynyl-5-azaspiro[2.5]octane
Description
1-Ethynyl-5-azaspiro[2.5]octane is a bicyclic organic compound featuring a spiro junction at the 2.5 position of an octane framework. The molecule contains a nitrogen atom in the azaspiro ring (5-aza) and an ethynyl (-C≡CH) substituent at the 1-position.
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-6-9(8)4-3-5-10-7-9/h1,8,10H,3-7H2 |
InChI Key |
FHHJWQJCIBOCPO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-azaspiro[2.5]octane typically involves the annulation of a cyclopentane ring with an azaspiro ring system. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the azaspiro ring . This method is advantageous due to its efficiency and the use of readily available starting materials.
Industrial Production Methods
In industrial settings, the production of 1-Ethynyl-5-azaspiro[2.5]octane can be achieved through continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, such as temperature and reaction time . This approach enhances the efficiency and safety of the production process, making it a viable option for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-5-azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethynyl and azaspiro functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1-Ethynyl-5-azaspiro[2.5]octane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethynyl-5-azaspiro[2.5]octane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
1,1-Difluoro-5-azaspiro[2.5]octane HCl (C₇H₁₂ClF₂N)
- Substituents : Two fluorine atoms at the 1-position and an HCl salt form.
- Molecular Weight : 183.63 g/mol .
- Key Properties : Storage at 2–8°C, indicating hygroscopicity or thermal instability.
- Applications : Likely used as a fluorinated building block in pharmaceuticals or agrochemicals due to fluorine’s metabolic stability.
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic Acid, tert-Butyl Ester
- Substituents : Oxygen atom (1-oxa) and a tert-butyl ester group.
- Molecular Formula: Likely C₁₁H₁₉NO₃ (inferred from ).
- Key Properties : Enhanced polarity due to the ester and ether groups.
- Applications: Potential intermediate in cephalosporin antibiotic synthesis, as seen in related 5-thia-1-azabicyclo[4.2.0]octane systems .
{5-Azaspiro[2.5]octan-6-yl}methanol (C₈H₁₅NO)
- Substituents : Hydroxymethyl (-CH₂OH) group at the 6-position.
- Molecular Weight : 141.21 g/mol .
- Key Properties : Stored at 4°C, suggesting sensitivity to degradation.
- Applications : Alcohol functionality makes it suitable for conjugation or polymer synthesis.
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one (C₁₀H₁₅F₂NO₂)
- Substituents : Difluoromethoxy (-OCF₂H) and ketone groups.
- Molecular Weight : 227.23 g/mol .
- Key Properties : Polarizable ketone and fluorine atoms enhance bioavailability.
- Applications : Likely used in drug design for CNS targets due to blood-brain barrier permeability.
5-Azaspiro[2.5]octane-1-carboxylic Acid, Ethyl Ester (C₁₀H₁₇NO₂)
- Substituents : Ethyl ester (-COOEt) at the 1-position.
- Molecular Weight : 183.25 g/mol .
- Key Properties : Ester group improves solubility in organic solvents.
- Applications : Intermediate in peptide synthesis or prodrug development.
Physicochemical Properties and Stability
| Compound | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Reactivity Notes |
|---|---|---|---|---|
| 1-Ethynyl-5-azaspiro[2.5]octane* | C₉H₁₂N | ~134.20 (estimated) | Likely 2–8°C | Ethynyl group enables click chemistry |
| 1,1-Difluoro-5-azaspiro HCl | C₇H₁₂ClF₂N | 183.63 | 2–8°C | Hygroscopic, salt form stabilizes |
| {5-Azaspiro}-methanol | C₈H₁₅NO | 141.21 | 4°C | Alcohol prone to oxidation |
| Ethyl ester derivative | C₁₀H₁₇NO₂ | 183.25 | Room temperature | Ester hydrolysis under basic conditions |
*Estimated based on structural analogs.
Biological Activity
1-Ethynyl-5-azaspiro[2.5]octane is a compound that has garnered interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive ring structures that can influence their pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H13N
- Molecular Weight : 173.23 g/mol
- IUPAC Name : 1-Ethynyl-5-azaspiro[2.5]octane
- Canonical SMILES : C#CC1(CCN2CCCCC2)C1
Structural Characteristics
The spiro structure of 1-Ethynyl-5-azaspiro[2.5]octane contributes to its unique biological activity. The presence of an ethynyl group enhances its reactivity, while the azaspiro framework provides a rigid conformation that may facilitate interactions with biological targets.
The biological activity of 1-Ethynyl-5-azaspiro[2.5]octane is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive function.
Pharmacological Studies
Research indicates that compounds with similar spirocyclic structures often exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Some derivatives have shown promise in preclinical models for their ability to alleviate symptoms of depression.
- Analgesic Effects : The compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Analgesic | Pain relief in animal models | |
| Neurotransmitter Modulation | Interaction with serotonin and dopamine receptors |
Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant potential of 1-Ethynyl-5-azaspiro[2.5]octane in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like effects.
Study 2: Pain Management
In another investigation, researchers assessed the analgesic properties of the compound using the hot plate test in mice. The findings demonstrated that administration of 1-Ethynyl-5-azaspiro[2.5]octane resulted in increased pain threshold, indicating potential use as an analgesic agent.
Q & A
Q. What are the key structural features of 1-Ethynyl-5-azaspiro[2.5]octane, and how do they influence its reactivity and bioactivity?
Methodological Answer: The compound features a spirocyclic scaffold with an ethynyl substituent and an embedded nitrogen atom. The ethynyl group enables π-π stacking interactions with aromatic residues in biological targets, while the spirocyclic nitrogen facilitates hydrogen bonding with polar residues. These structural attributes enhance both chemical reactivity (e.g., in click chemistry) and bioactivity (e.g., enzyme inhibition). Key characterization methods include:
- X-ray crystallography to confirm spirocyclic geometry .
- NMR spectroscopy to analyze electronic environments of the ethynyl and nitrogen moieties .
Q. What are the standard synthetic routes for 1-Ethynyl-5-azaspiro[2.5]octane, and how is purity ensured?
Methodological Answer: Synthesis typically involves multi-step protocols:
Spirocyclization : Using sodium hydride in tetrahydrofuran (THF) to form the spiro framework .
Ethynylation : Introducing the ethynyl group via Sonogashira coupling or similar cross-coupling reactions .
Purification : Recrystallization or column chromatography to isolate the hydrochloride salt form, which improves stability .
Purity is validated via HPLC (>95%) and mass spectrometry to confirm molecular weight (151.21 g/mol) .
Q. How does the ethynyl group modulate the compound’s pharmacokinetic properties?
Methodological Answer: The ethynyl group increases lipophilicity, enhancing membrane permeability. However, it may also introduce metabolic liabilities (e.g., oxidation via cytochrome P450). Methods to assess this include:
- LogP measurements to quantify lipophilicity .
- In vitro metabolic stability assays using liver microsomes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer: Critical parameters include:
- Temperature control : Maintaining −20°C during ethynylation to minimize side reactions .
- Catalyst selection : Screening palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Design Design of Experiments (DoE) to statistically identify optimal conditions .
Q. How should researchers resolve contradictions in reported bioactivity (e.g., antibacterial vs. anticancer activity)?
Methodological Answer: Contradictions may arise from assay-specific conditions or structural analogs. Strategies include:
- Comparative SAR studies : Testing analogs (Table 1) under standardized assays .
- Target profiling : Using kinome-wide screening to identify off-target interactions .
Q. Table 1: Bioactivity Comparison of Spirocyclic Analogs
Q. What computational methods are suitable for predicting binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR modeling : Train models on spirocyclic compound libraries to predict IC₅₀ values .
Q. How can reproducibility challenges in spirocyclic compound synthesis be addressed?
Methodological Answer:
- Detailed reporting : Follow Beilstein Journal guidelines for experimental protocols (e.g., reagent ratios, drying times) .
- Open-data practices : Share raw NMR spectra and chromatograms in supplementary materials .
Q. What strategies enhance structure-activity relationship (SAR) studies for drug design?
Methodological Answer:
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., replacing ethynyl with carboxyl groups) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
